N-(2,4-dimethyl-5-(piperidin-1-ylsulfonyl)phenyl)-N-methyl-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2,4-dimethyl-5-piperidin-1-ylsulfonylphenyl)-N-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S2/c1-15-12-16(2)20(31(28,29)22-10-5-4-6-11-22)14-19(15)21(3)30(26,27)18-9-7-8-17(13-18)23(24)25/h7-9,12-14H,4-6,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODLZVXVAAGYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])S(=O)(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethyl-5-(piperidin-1-ylsulfonyl)phenyl)-N-methyl-3-nitrobenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity against various diseases, particularly focusing on its anti-inflammatory and antimicrobial properties.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a piperidine ring, nitro group, and sulfonamide moieties. The presence of these functional groups is significant for its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of sulfonamide compounds exhibit notable antimicrobial properties. For instance, research involving similar nitrobenzenesulfonamide hybrids demonstrated excellent in vitro activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) ranging from 0.78 to >25 μg/mL. The selectivity index for these compounds was found to be greater than 30, indicating low cytotoxicity alongside high antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays. In one study, compounds similar to this sulfonamide significantly inhibited the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced models . This suggests that the compound may play a role in modulating inflammatory pathways.
The mechanism of action for this class of compounds often involves the inhibition of specific enzymes or receptors associated with inflammatory responses or microbial growth. For example, sulfonamides are known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is crucial for bacterial growth and replication.
Study 1: Synthesis and Evaluation of Derivatives
A study synthesized several benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids and evaluated their biological activities. Among these compounds, some exhibited significant antituberculosis activity comparable to standard treatments like isoniazid and rifampicin. The findings highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory effects, compounds similar to the target compound were tested for their ability to reduce cytokine levels in vitro. The results indicated that these compounds effectively reduced IL-6 and TNF-α levels, showcasing their potential as therapeutic agents in inflammatory diseases .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.78 | >30 | >30 |
| Compound B | 1.56 | >50 | >30 |
| Isoniazid | 0.05 | >500 | 1.5 |
| Rifampicin | 0.1 | >250 | 1.8 |
Table 2: Inhibition of Cytokine Secretion by Sulfonamide Derivatives
| Compound Name | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| Compound C | 55.7 | 61.4 |
| Compound D | <50 | <50 |
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It functions as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway. Activation of p53 leads to apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.
Case Study : In vivo studies using murine models demonstrated that treatment with this compound significantly reduced tumor growth and improved survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.
| Activity | Cell Line/Model | IC50 (nM) | Comments |
|---|---|---|---|
| MDM2 Inhibition | Various Cancer Cell Lines | < 100 | Potent inhibitor; enhances p53 activity |
| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |
Antimicrobial Properties
The sulfonamide group in this compound contributes to its antimicrobial activity. It has been shown to exhibit antibacterial effects against various strains, indicating its potential use in treating infections.
Case Study : A study evaluated the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
| Activity | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comments |
|---|---|---|---|
| Antibacterial Activity | Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |
| Escherichia coli | 16 µg/mL | Broad-spectrum activity |
Anti-inflammatory Effects
The compound has shown anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines.
Case Study : In vitro assays demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential for managing inflammatory conditions.
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
Compound 1a (1-Methyl-N-(4-(Piperidin-1-ylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide)
- Structure : Features a piperidin-1-ylsulfonyl group linked to a pyrazole-carboxamide core.
- Activity : Exhibits antiviral activity against measles virus (MV) with EC50 values of 0.7 µM and a selectivity index (SI) of 14.3, indicating moderate potency and specificity .
- Comparison : The absence of a nitro group in 1a contrasts with the target compound, suggesting that nitro substitution may alter electronic properties and binding interactions in viral targets.
Compound 5s (N-(Furan-2-ylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide)
Sulfonamide-Benzamides in Apoptotic Pathway Activation
Compound 9 (N-(4-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide)
- Structure : Combines a 4-hydroxypiperidine sulfonyl group with a nitrofuran-carboxamide moiety.
- Synthesis : Synthesized via sequential sulfonylation, reduction, and acylation steps (LCMS and NMR confirmed) .
- Comparison : The nitrofuran group in 9 introduces redox-active properties, whereas the target compound’s nitrobenzenesulfonamide may favor electrostatic interactions with enzyme active sites.
Herbicidal Sulfonamides
Mefluidide (N-(2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl)acetamide)
- Structure : Shares a dimethylphenyl-sulfonamide core but substitutes the nitro group with a trifluoromethylsulfonamide.
- Activity : Acts as a plant growth regulator, protecting crops from acid rain and cold stress by stabilizing membrane integrity .
- Comparison : The trifluoromethyl group in Mefluidide enhances hydrophobicity, while the nitro group in the target compound may increase oxidative stress in biological systems.
Pharmacological and Biochemical Comparisons
Binding and Selectivity
Compounds with piperidine sulfonyl groups (e.g., 1a, 5s, 9) demonstrate variable receptor affinities. For instance, cannabinoid receptor studies (CB1 vs. CB2) show that sulfonamide substituents influence ligand specificity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,4-dimethyl-5-(piperidin-1-ylsulfonyl)phenyl)-N-methyl-3-nitrobenzenesulfonamide, and what reagents/solvents are critical for high yield?
- Methodological Answer : The synthesis typically involves sequential sulfonylation and coupling reactions. For example:
- Step 1 : Sulfonylation of the piperidine moiety using sulfonyl chlorides in dichloromethane (DCM) under inert conditions .
- Step 2 : Nitro group introduction via nitration of the benzene ring using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts .
- Key Reagents : N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for activating sulfonic acid intermediates; ethanol or DCM as solvents for improved solubility .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the phenyl and piperidine rings .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass verification, especially to distinguish nitro and sulfonyl groups .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer :
- In vitro assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
- Enzyme inhibition : Evaluate interaction with carbonic anhydrase or cyclooxygenase isoforms via fluorescence-based assays .
- Dose-response curves : Use 3D cell cultures to assess cytotoxicity (IC₅₀) and selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary temperature (40–80°C), solvent polarity (DCM vs. THF), and catalyst loading (e.g., DMAP) to identify optimal parameters .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .
- Purification : Use flash chromatography with gradient elution (hexane:ethyl acetate) to isolate the product from nitro-containing byproducts .
Q. How should conflicting data on biological activity (e.g., variable MIC values across studies) be resolved?
- Methodological Answer :
- Standardize assay protocols : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .
- Structural analogs comparison : Synthesize derivatives (e.g., replacing nitro with cyano groups) to isolate structure-activity relationships (SAR) .
Q. What strategies ensure compound stability under varying storage and experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
- Light sensitivity : Store in amber vials at –20°C; confirm stability via periodic HPLC over 6 months .
- Buffer compatibility : Test solubility and aggregation in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) using dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
